molecular formula C7H4N4O2 B12355224 N-(4-Pyridinyl)-1,3,5-triazoline-2,4-dione

N-(4-Pyridinyl)-1,3,5-triazoline-2,4-dione

Cat. No.: B12355224
M. Wt: 176.13 g/mol
InChI Key: VWYYULUOUJVWML-UHFFFAOYSA-N
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Description

N-(4-Pyridinyl)-1,3,5-triazoline-2,4-dione is a heterocyclic compound that features a pyridine ring fused with a triazoline-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Pyridinyl)-1,3,5-triazoline-2,4-dione typically involves the reaction of 4-aminopyridine with phosgene or its derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently cyclizes to form the triazoline-dione ring. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the reactive intermediates .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-Pyridinyl)-1,3,5-triazoline-2,4-dione undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve mild temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include substituted triazoline-diones, amine derivatives, and various oxidized compounds. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

N-(4-Pyridinyl)-1,3,5-triazoline-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Research is ongoing into its potential use as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-Pyridinyl)-1,3,5-triazoline-2,4-dione involves its reactivity towards nucleophiles, which allows it to form covalent bonds with various biological targets. This reactivity is mediated by the electron-deficient nature of the triazoline-dione ring, which makes it highly susceptible to nucleophilic attack. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with key enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Pyridinyl)-1,3,5-triazoline-2,4-dione is unique due to its highly reactive triazoline-dione ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H4N4O2

Molecular Weight

176.13 g/mol

IUPAC Name

4-pyridin-4-yl-1,2,4-triazole-3,5-dione

InChI

InChI=1S/C7H4N4O2/c12-6-9-10-7(13)11(6)5-1-3-8-4-2-5/h1-4H

InChI Key

VWYYULUOUJVWML-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1N2C(=O)N=NC2=O

Origin of Product

United States

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